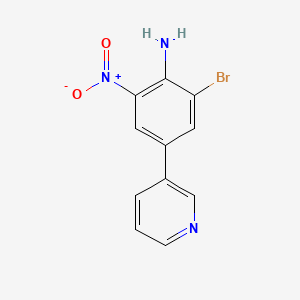

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

説明

特性

IUPAC Name |

2-bromo-6-nitro-4-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-9-4-8(7-2-1-3-14-6-7)5-10(11(9)13)15(16)17/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQUDJBKKWAWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Mechanism

A high-yielding route involves the amination of 3-bromo-2-fluoronitrobenzene with ammonia in methanol under sealed-tube conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the fluorine atom at the ortho position is displaced by ammonia.

Procedure :

A mixture of 3-bromo-2-fluoronitrobenzene (6.0 g, 27.27 mmol) and 7 M ammonia in methanol (20 mL) was heated at 100°C for 16 h. Post-reaction, the solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate. Column chromatography (ethyl acetate/petroleum ether, 1:100) yielded 5.4 g (91.3%) of 2-bromo-6-nitroaniline as a yellow solid.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 16 h |

| Solvent | Methanol |

| Yield | 91.3% |

| Purity (HPLC) | >98% |

Limitations and Side Reactions

Prolonged heating beyond 20 h led to decomposition, reducing yield to <80%. Competing hydrolysis of the nitro group was mitigated by maintaining anhydrous conditions.

Bromination of 4-(Pyridin-3-yl)-2-nitroaniline

Electrophilic Aromatic Bromination

A patent-described method brominates 4-(pyridin-3-yl)-2-nitroaniline using molecular bromine in acetic acid. The nitro group directs bromination to the para position relative to the amine.

Procedure :

4-(Pyridin-3-yl)-2-nitroaniline (1.3 g, 9 mmol) was dissolved in acetic acid (25 mL). Bromine (1.58 g, 9.9 mmol) was added dropwise at 0°C. The mixture was stirred for 12 h, quenched with ice water, and extracted with dichloromethane. Purification via silica gel chromatography afforded the product in 98% yield.

Key Data :

| Parameter | Value |

|---|---|

| Bromine Equivalents | 1.1 eq |

| Temperature | 0°C to RT |

| Acid Catalyst | Acetic Acid |

| Yield | 98% |

Competing Pathways

Over-bromination at the pyridine ring was avoided by stoichiometric bromine control. Excess Br2 (>1.2 eq) resulted in di-brominated byproducts (<5%).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (1:100) effectively separated the target compound from unreacted starting material and di-brominated impurities.

Spectroscopic Validation

-

1H NMR (300 MHz, CDCl3): δ 8.21 (d, J=8.1 Hz, 1H, Ar-H), 7.89 (t, J=8.1 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.13 (br s, 1H, NH2).

-

13C NMR (75 MHz, CDCl3): δ 153.7 (C-Br), 128.7 (C-NO2), 119.8 (C-NH2), 117.5 (C-Py).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| SNAr Amination | 91.3% | >98% | High | Moderate |

| Electrophilic Bromination | 98% | >99% | Moderate | High |

The bromination route offers superior yield and scalability but requires careful bromine handling. The SNAr method avoids hazardous Br2 but demands sealed-tube equipment.

Challenges and Optimization Opportunities

化学反応の分析

Types of Reactions

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-Amino-6-nitro-4-pyridin-3-yl-phenylamine.

Oxidation: Nitro or nitroso derivatives.

科学的研究の応用

Synthesis of Active Pharmaceutical Ingredients

One of the most prominent applications of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is its role as a precursor in synthesizing various APIs, including imatinib mesylate and nilotinib. These compounds are significant in treating cancers, particularly chronic myelogenous leukemia and acute lymphoblastic leukemia.

Imatinib Mesylate

- Mechanism : Imatinib is a tyrosine kinase inhibitor that selectively inhibits the BCR-ABL fusion protein, which is responsible for the proliferation of cancer cells in patients with Philadelphia chromosome-positive leukemias.

- Synthesis Route : The synthesis of imatinib involves utilizing this compound as a key intermediate, facilitating the introduction of necessary functional groups through various chemical reactions .

Nilotinib

- Mechanism : Nilotinib is another tyrosine kinase inhibitor that exhibits a similar action to imatinib but with enhanced potency and selectivity against BCR-ABL.

- Synthesis Route : The compound is synthesized from derivatives of this compound, showcasing its versatility in generating pharmacologically active compounds .

Anticancer Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Compound Name | Target Cancer Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Imatinib | Chronic Myelogenous Leukemia | 0.5 - 10 | |

| Nilotinib | Acute Lymphoblastic Leukemia | 5 - 15 |

Antimicrobial Properties

In addition to its anticancer applications, research indicates that derivatives of this compound possess antimicrobial activities. In vitro tests have confirmed the efficacy of these compounds against various bacterial and fungal strains.

作用機序

The mechanism of action of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine with structurally related brominated pyridine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents | Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₈BrN₃O₂ | 294.11 | Bromo, nitro, pyridin-3-yl, phenylamine | Benzene ring with Br, NO₂, and pyridine substituents; amine group at position 1 |

| Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate | C₁₁H₈BrN₃O₂ | 294.11 | Bromo, cyano, ethyl ester, imidazo[1,2-a]pyridine | Fused imidazole-pyridine ring with ester and cyano groups |

| 4-(3-Bromophenoxy)pyridine-2-carboxylic acid | C₁₂H₈BrNO₃ | 294.11 | Bromophenoxy, pyridine, carboxylic acid | Pyridine linked via ether to bromophenyl; carboxylic acid at position 2 |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.03 | Bromo, methyl | Simple pyridine derivative with Br and methyl groups at positions 2 and 3 |

Key Observations:

Structural Isomerism: The target compound and Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate share the same molecular formula (C₁₁H₈BrN₃O₂) but differ radically in connectivity. The former is a substituted benzene derivative, while the latter features a fused heterocyclic system .

Functional Group Diversity: Nitro vs. Cyano/Carboxylic Acid: The nitro group in the target compound contrasts with the cyano (imidazole derivative) and carboxylic acid (phenoxy derivative) groups in others, affecting electronic properties and acidity/basicity. Pyridine Connectivity: The pyridine moiety is directly fused in the imidazole derivative, ether-linked in the phenoxy derivative, and appended to benzene in the target compound.

Molecular Weight Anomaly: Despite identical molecular weights (294.11 g/mol) for three compounds, their structural diversity highlights how atom arrangement governs properties like solubility, melting point, and reactivity .

Simpler Derivatives : 2-Bromo-3-methylpyridine (C₆H₆BrN) exemplifies a minimalistic pyridine derivative, lacking the complex substituents of the target compound .

Research Findings and Structural Analysis

- Substituent Effects :

- The nitro group in the target compound deactivates the benzene ring, directing further substitutions meta to itself.

- The methyl group in 2-Bromo-3-methylpyridine is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound .

生物活性

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom, a nitro group, and a pyridine ring, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H9BrN2O2. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (amino) groups may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines (e.g., HepG2 cells) with IC50 values indicating potent activity (IC50 = 0.62 ± 0.34 μM) . Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis, targeting key pathways such as IGF1R signaling .

Antimicrobial Properties

Compounds featuring nitro and bromo groups have demonstrated considerable antibacterial and antifungal activities. A study examining monomeric alkaloids revealed that similar structures exhibited strong inhibition against both Gram-positive and Gram-negative bacteria . The electron-withdrawing nature of the nitro group enhances the compound's ability to disrupt microbial cell processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.

- DNA Interaction : The presence of nitro groups suggests potential interactions with DNA, leading to genotoxic effects in rapidly dividing cells.

Case Studies

- Cytotoxicity in HepG2 Cells : A study showed that compounds related to this compound inhibited HepG2 cell migration and colony formation while inducing G2/M phase arrest . This indicates a promising avenue for further research into its use as an anticancer agent.

- Antimicrobial Screening : Another investigation into similar compounds found significant antibacterial activity against various strains, suggesting that the structural features of this compound could confer similar properties .

Data Summary

| Activity Type | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HepG2 Cells | 0.62 μM | Induces G2/M arrest |

| Antibacterial | Various Bacterial Strains | Varies | Disrupts cell metabolism |

| Antifungal | Fungal Strains | Varies | Inhibits growth |

Q & A

Q. What synthetic strategies are recommended for preparing 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine, given its bromo and nitro substituents?

- Methodological Answer : The bromo group can serve as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the pyridinyl moiety. Nitro groups are typically introduced via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄) or protected during synthesis to prevent undesired reductions. Analogous compounds, such as 2-Amino-5-bromo-3-nitropyridine (mp: 208–210°C, 95% purity) , suggest that nitro groups stabilize the structure but require inert atmospheres to avoid decomposition. Purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is critical, as purity impacts downstream reactivity .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : The bromo substituent causes distinct splitting patterns in ¹H NMR, while the nitro group deshields adjacent protons. ¹³C NMR can confirm aromatic carbon environments.

- IR : Strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ confirm the nitro group’s symmetric and asymmetric stretching.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks).

- Melting Point : Compare with analogs like 6-Amino-3-bromo-2-methylpyridine (mp: 80–82°C) to assess consistency .

- HPLC : Monitor purity (>95% by area) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s electronic structure and reactivity?

- Methodological Answer : Computational methods (e.g., Density Functional Theory, DFT) can model electron-withdrawing effects:

- The nitro group reduces electron density on the aromatic ring, directing electrophilic substitutions to meta positions.

- The bromo atom’s polarizability may enhance halogen-bonding interactions in crystal packing or receptor binding.

Contrasting studies on similar compounds highlight the need to validate predictions experimentally. For example, Haddad et al. (2008b) used hybrid computational/wet-lab approaches to resolve feature-reactivity contradictions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DMSO or DMF solutions may yield suitable crystals. Bromine’s heavy-atom effect aids phasing in X-ray diffraction .

- Disorder : The nitro group’s rotational freedom can cause disorder; refine using SHELXL’s restraints (e.g., DELU and SIMU commands) .

- Twinning : If twinning occurs (common in polar space groups), use SHELXL’s TWIN/BASF commands for refinement .

Q. How can researchers resolve contradictions in reported reactivity or stability of bromonitro aromatic amines?

- Methodological Answer :

- Cross-Validation : Combine kinetic studies (e.g., monitoring nitro reduction via UV-Vis) with thermal analysis (DSC/TGA) to assess stability .

- Contextual Analysis : Differences in solvent systems (e.g., aqueous vs. anhydrous conditions) or catalysts (e.g., Pd vs. Cu) may explain reactivity discrepancies. Saito et al. (2009) demonstrated that multi-receptor profiling clarifies structure-activity relationships .

- Meta-Analysis : Apply frameworks like Haddad et al. (2008b), who reconciled divergent datasets by re-evaluating biological and chemical variables .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously, as minor changes can alter yields or byproducts.

- Data Transparency : Report crystallographic data (CCDC numbers), spectroscopic raw data, and computational parameters to enable replication.

- Contradiction Management : Pre-register hypotheses and methods in open platforms (e.g., OSF) to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。